molecular formula C10H20N2O B174542 N,N-Dimethyl-3-(piperidin-3-yl)propanamide CAS No. 138304-80-0

N,N-Dimethyl-3-(piperidin-3-yl)propanamide

Cat. No.: B174542
CAS No.: 138304-80-0
M. Wt: 184.28 g/mol
InChI Key: WQZWSAVUJCYHMU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperidine, a heterocyclic amine, and is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide typically involves the reaction of piperidine with N,N-dimethylpropanamide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of N,N-dimethylpropanamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(piperidin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

N,N-Dimethyl-3-(piperidin-3-yl)propanamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : With reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Involving halogenated compounds under basic conditions.

These reactions enable the compound to be transformed into valuable derivatives used in further chemical research and development.

The compound exhibits notable biological activities, primarily related to enzyme inhibition and receptor binding. Its mechanism of action often involves interactions with specific molecular targets, which can lead to physiological responses.

Case Study 1: Inhibition of PRMT5

A study demonstrated that this compound could selectively inhibit protein arginine methyltransferase 5 (PRMT5), particularly in cancer cells lacking the MTAP gene. This suggests potential therapeutic applications in targeted cancer treatments, making it a candidate for drug development aimed at specific cancer types .

Case Study 2: Antimycobacterial Evaluation

In another study, derivatives of piperidine were synthesized and tested for their antimycobacterial activity. Compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values comparable to established anti-tuberculosis drugs, indicating its potential role in treating mycobacterial infections .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructureKey FeaturesBiological Activity
This compoundStructurePiperidine derivativeEnzyme inhibition, receptor binding
2,2-Dimethyl-N-(piperidin-3-yl)propanamideStructureSimilar piperidine structureAntimicrobial activity
N,N-DimethylacetamideStructureSolvent/reagentLimited biological activity

This comparison highlights the unique properties of this compound, particularly its enzyme inhibition capabilities, which are not as pronounced in similar compounds.

Industrial Applications

In industrial settings, this compound is utilized as a building block for synthesizing specialty chemicals. Its versatility allows it to be incorporated into various formulations and processes within the chemical manufacturing sector.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(piperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction mechanisms that lead to physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-(piperidin-3-yl)propanamide is unique due to its specific structural features and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a propanamide backbone with two methyl groups on the nitrogen atom. This structural configuration contributes to its steric properties and influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as either an inhibitor or activator depending on the context. Its mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can alter metabolic pathways and affect cellular functions .
  • Receptor Binding : It can bind to specific receptors, triggering physiological responses that may have therapeutic implications.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Similar compounds have demonstrated significant anti-mycobacterial properties. For instance, derivatives with piperidine components have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing promising minimum inhibitory concentrations (MICs) .
  • Cytotoxic Effects : Research indicates that certain structural analogs exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
  • Neuroactive Properties : The piperidine moiety is known for its neuroactive effects, which may position this compound as a candidate for neurological disorders treatment.

Case Study 1: Inhibition of PRMT5

A study focusing on the inhibition of protein arginine methyltransferase 5 (PRMT5) demonstrated that compounds related to this compound could selectively target cancer cells with deletions in the MTAP gene. These findings suggest that the compound could be developed into a therapeutic agent for specific cancer types .

Case Study 2: Antimycobacterial Evaluation

In a comparative study, various derivatives of piperidine were synthesized and tested for their anti-mycobacterial activity. The results indicated that compounds with similar structural features to this compound exhibited MIC values comparable to established anti-tuberculosis drugs .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructureKey FeaturesBiological Activity
This compoundStructurePiperidine derivativeEnzyme inhibition, receptor binding
2,2-Dimethyl-N-(piperidin-3-yl)propanamideStructureSimilar piperidine structureAntimicrobial activity
N,N-DimethylacetamideStructureSolvent/reagentLimited biological activity

Properties

IUPAC Name

N,N-dimethyl-3-piperidin-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12(2)10(13)6-5-9-4-3-7-11-8-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZWSAVUJCYHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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